molecular formula C16H18N2O6 B2445720 6-(7-methoxycarbonyl-2,4-dioxo-1H-quinazolin-3-yl)hexanoic acid CAS No. 688774-08-5

6-(7-methoxycarbonyl-2,4-dioxo-1H-quinazolin-3-yl)hexanoic acid

Cat. No.: B2445720
CAS No.: 688774-08-5
M. Wt: 334.328
InChI Key: WYUNRUMHEVHWEV-UHFFFAOYSA-N
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Description

6-(7-methoxycarbonyl-2,4-dioxo-1H-quinazolin-3-yl)hexanoic acid is a synthetic organic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazoline core with a methoxycarbonyl group at the 7th position and a hexanoic acid chain at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(7-methoxycarbonyl-2,4-dioxo-1H-quinazolin-3-yl)hexanoic acid typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and formamide or its equivalents.

    Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification reactions using methanol and appropriate catalysts.

    Attachment of the Hexanoic Acid Chain: The hexanoic acid chain can be attached through a nucleophilic substitution reaction, where the quinazoline derivative reacts with a hexanoic acid derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

6-(7-methoxycarbonyl-2,4-dioxo-1H-quinazolin-3-yl)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the quinazoline core or the hexanoic acid chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and amines can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

6-(7-methoxycarbonyl-2,4-dioxo-1H-quinazolin-3-yl)hexanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(7-methoxycarbonyl-2,4-dioxo-1H-quinazolin-3-yl)hexanoic acid involves its interaction with specific molecular targets and pathways. The quinazoline core can bind to various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the quinazoline core.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Other quinazoline derivatives, such as gefitinib and erlotinib, are known for their anticancer activities.

    Hexanoic Acid Derivatives: Compounds like caproic acid and its esters are used in various industrial applications.

Uniqueness

6-(7-methoxycarbonyl-2,4-dioxo-1H-quinazolin-3-yl)hexanoic acid is unique due to its specific combination of a quinazoline core with a methoxycarbonyl group and a hexanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

6-(7-methoxycarbonyl-2,4-dioxo-1H-quinazolin-3-yl)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6/c1-24-15(22)10-6-7-11-12(9-10)17-16(23)18(14(11)21)8-4-2-3-5-13(19)20/h6-7,9H,2-5,8H2,1H3,(H,17,23)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUNRUMHEVHWEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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